molecular formula C11H11NO4 B12874819 Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate

Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate

Cat. No.: B12874819
M. Wt: 221.21 g/mol
InChI Key: YIDNWPJMNZHNBK-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazole derivatives typically involves large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. Microwave-assisted synthesis has also been reported as an efficient method for producing these compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound of ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate.

    Thiadiazole: Another five-membered heterocyclic compound with similar biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate is a synthetic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with various substituents that influence its biological properties. The compound's molecular formula is C12_{12}H11_{11}N1_{1}O4_{4}, and it has a molecular weight of approximately 233.22 g/mol.

The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are crucial in cancer therapy as they modulate gene expression and promote apoptosis in cancer cells. The compound's structure allows it to interact with the active sites of HDAC enzymes, leading to changes in histone acetylation and subsequent alterations in gene expression patterns .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • In vitro studies : The compound has shown significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, it exhibited an IC50_{50} value of approximately 10 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic insights : Research indicates that the compound induces cell cycle arrest at the G0/G1 phase and downregulates cyclin-dependent kinases (CDKs), which are essential for cell cycle progression .

Analgesic Effects

In addition to its anticancer properties, this compound has been evaluated for analgesic effects. In animal models, it demonstrated superior efficacy compared to traditional analgesics like acetylsalicylic acid and paracetamol, with an effective dose (ED50_{50}) significantly lower than those of the comparison drugs .

Data Table: Biological Activity Overview

Activity Cell Line/Model IC50_{50} / ED50_{50} Reference
AnticancerMCF-7 (Breast Cancer)~10 µM
AnticancerA549 (Lung Cancer)~11 µM
AnalgesicMouse ModelED50_{50} = 45 mg/kg

Case Studies

  • Study on Anticancer Activity : A comprehensive study evaluated various isoxazole derivatives, including this compound. The findings revealed that this compound significantly inhibited the proliferation of cancer cells through HDAC inhibition and induced apoptosis via intrinsic pathways .
  • Analgesic Efficacy Study : In a controlled experiment involving N.M.R.I mice, the compound was administered prior to acetic acid injection to assess its analgesic potential. Results indicated a marked reduction in pain response compared to control groups, demonstrating its effectiveness as an analgesic agent .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 4-hydroxy-3-methyl-1,2-benzoxazole-6-carboxylate

InChI

InChI=1S/C11H11NO4/c1-3-15-11(14)7-4-8(13)10-6(2)12-16-9(10)5-7/h4-5,13H,3H2,1-2H3

InChI Key

YIDNWPJMNZHNBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=NOC2=C1)C)O

Origin of Product

United States

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